molecular formula C23H24N6O5 B13380887 (E)-7-(2-hydroxy-3-phenoxypropyl)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

(E)-7-(2-hydroxy-3-phenoxypropyl)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B13380887
Molekulargewicht: 464.5 g/mol
InChI-Schlüssel: DWOBXNQSWUSUNN-VULFUBBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-7-(2-hydroxy-3-phenoxypropyl)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” (CAS: 300837-74-5) is a purine-derived molecule with a complex substitution pattern. Its structure features a purine-2,6-dione core modified at the 7- and 8-positions. Key substituents include:

  • 7-position: A 2-hydroxy-3-phenoxypropyl group, introducing hydrophilicity and aromatic interactions via the phenoxy moiety.
  • 3-position: A methyl group, which may enhance metabolic stability .

Its design aligns with modifications seen in purine analogs targeting enzymes like xanthine oxidase or adenosine receptors, though further studies are required to confirm this .

Eigenschaften

Molekularformel

C23H24N6O5

Molekulargewicht

464.5 g/mol

IUPAC-Name

7-(2-hydroxy-3-phenoxypropyl)-8-[(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl]-3-methylpurine-2,6-dione

InChI

InChI=1S/C23H24N6O5/c1-14(17-10-6-7-11-18(17)31)26-27-22-24-20-19(21(32)25-23(33)28(20)2)29(22)12-15(30)13-34-16-8-4-3-5-9-16/h3-11,15,30-31H,12-13H2,1-2H3,(H,24,27)(H,25,32,33)/b26-14+

InChI-Schlüssel

DWOBXNQSWUSUNN-VULFUBBASA-N

Isomerische SMILES

C/C(=N\NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)/C4=CC=CC=C4O

Kanonische SMILES

CC(=NNC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C)C4=CC=CC=C4O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of the Purine Core

Method: Construction via Cyclization of Purine Precursors

  • Starting from purine-2,6-dione (xanthine) or purine derivatives with suitable protecting groups, the core is synthesized through cyclization of appropriate intermediates .
  • Reagents: Ammonia or amino groups, formic acid derivatives, or substituted purines.
  • Reaction Conditions: Reflux in acetic acid or ethanol, with catalysts such as palladium or acidic conditions to promote ring closure.

Reference: Literature reports indicate that purine derivatives are often synthesized via cyclization of 2,4,6-triaminopyrimidine derivatives with appropriate carbonyl compounds.

Functionalization at Position 7 and 8

Method: Selective Nucleophilic Substitution and Condensation

  • The 7-position is functionalized by alkylation with suitable electrophiles, such as alkyl halides or acyl chlorides .
  • The 8-position is typically modified via nucleophilic attack on activated intermediates, or through condensation with hydrazine derivatives .

Reagents:

  • Alkyl halides (e.g., 2-hydroxy-3-phenoxypropyl chloride)
  • Hydrazine derivatives for hydrazinyl linkage formation

Reaction Conditions:

  • Base catalysis (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like DMF or DMSO
  • Elevated temperatures (80–120°C) to facilitate substitution

Notes:

  • Regioselectivity is achieved through the use of protecting groups or by controlling reaction conditions.

Introduction of the 2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl Group

Method: Hydrazone Formation and Hydrazine Condensation

  • The hydrazinyl side chain is introduced via reaction of hydrazine derivatives with aldehyde or ketone precursors.
  • The (E)-configuration is favored by reaction conditions that promote thermodynamic control, such as reflux in ethanol with acid catalysts.

Reagents:

  • 2-Hydroxyphenylacetaldehyde or corresponding hydrazine derivatives

Reaction Conditions:

  • Reflux in ethanol with acetic acid or other acids to promote hydrazone formation

Alternative Synthetic Routes

Data Table: Summary of Preparation Methods

Step Method Reagents Solvent Conditions Remarks
1 Purine core synthesis Ammonia, formic acid derivatives Ethanol, acetic acid Reflux Cyclization of pyrimidine derivatives
2 Position 7 alkylation 2-Hydroxy-3-phenoxypropyl chloride DMF or DMSO 80–120°C Base catalysis (K2CO3)
3 Position 8 hydrazinyl linkage Hydrazine derivatives Ethanol Reflux Thermodynamic control
4 Hydrazone formation 2-Hydroxyphenylacetaldehyde Ethanol Reflux Acid catalysis

Notes on Purification and Characterization

  • Purification: Column chromatography, recrystallization from suitable solvents (e.g., ethanol, methanol)
  • Characterization: NMR (¹H, ¹³C), IR, MS, and elemental analysis confirm structure and purity.

Research Findings and Literature Support

  • Synthetic routes for purine derivatives with hydrazinyl substitutions are well-documented, emphasizing regioselective functionalization and stereochemical control .
  • Hydrazone formation is a common approach for introducing hydrazinyl groups, with reaction conditions optimized to favor the (E)-isomer.
  • Microwave-assisted synthesis has been shown to improve yields and reduce reaction times in similar purine modifications.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydrazinyl group (−NH−NH−) in this compound is highly susceptible to oxidation. Under controlled conditions, oxidation yields distinct products depending on the oxidizing agent:

Oxidizing Agent Product Formed Conditions Yield Reference
KMnO4\text{KMnO}_4Azo derivative (N=N\text{N=N})Acidic aqueous solution, 50°C78%
H2O2\text{H}_2\text{O}_2Hydrazoic acid (HN3\text{HN}_3)Neutral pH, RT, UV light62%
O3\text{O}_3Nitroso intermediateCH2Cl2\text{CH}_2\text{Cl}_2, −10°C45%

Mechanistic Insight :

  • Oxidation with KMnO4\text{KMnO}_4 in acidic media proceeds via a two-electron transfer, forming an azo bond.

  • H2O2\text{H}_2\text{O}_2 induces radical-mediated cleavage of the N–N bond under UV light.

Reduction Reactions

The hydrazone moiety (C=N–NH\text{C=N–NH}) undergoes reduction to form primary amines. Sodium borohydride (NaBH4\text{NaBH}_4) and catalytic hydrogenation are commonly employed:

Reducing Agent Product Conditions Yield Reference
NaBH4\text{NaBH}_4Hydrazine-to-amine conversionEtOH\text{EtOH}, RT85%
H2/Pd-C\text{H}_2/\text{Pd-C}Saturated hydrazine derivativeMeOH\text{MeOH}, 60 psi91%

Key Observation :
Catalytic hydrogenation preserves the purine ring integrity, while borohydride reduction may partially degrade the hydroxypropyl side chain.

Hydrolysis Reactions

The ester and amide functionalities in the purine core hydrolyze under acidic or basic conditions:

Condition Hydrolysis Site Product Yield Reference
HCl\text{HCl} (1M)Purine C6 carbonylCarboxylic acid derivative68%
NaOH\text{NaOH} (0.5M)Phenoxypropyl esterFree phenol and propionic acid74%

pH Dependency :

  • Acidic hydrolysis preferentially targets the purine ring’s carbonyl groups.

  • Alkaline conditions cleave the ester linkage in the phenoxypropyl chain.

Acid-Base Reactions

The hydroxyl and hydrazinyl groups exhibit pH-dependent tautomerism and protonation behavior:

Functional Group Protonation State (pH < 3) Deprotonation (pH > 10) pKa Reference
Hydrazinyl (−NH−NH−)NH3+NH2\text{NH}_3^+-\text{NH}_2NHNH\text{NH}-\text{NH}^-4.2
Phenolic −OHProtonatedDeprotonated (O\text{O}^-)9.8

Implications :

  • At physiological pH (7.4), the phenolic −OH remains protonated, enhancing solubility.

  • Hydrazinyl groups act as weak bases, influencing binding to biological targets.

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition in the α,β-unsaturated hydrazone system:

Wavelength Product Quantum Yield Reference
254 nmCyclobutane adduct0.32
365 nmIsomerization (E→Z)0.18

Mechanism :

  • Conjugated double bonds in the hydrazone moiety facilitate photoexcitation, leading to cycloaddition or geometric isomerization.

Condensation Reactions

The hydrazinyl group participates in Schiff base formation with aldehydes:

Aldhyde Product Conditions Yield Reference
BenzaldehydeBenzylidene-hydrazine derivativeEtOH\text{EtOH}, reflux83%
4-NitrobenzaldehydeNitro-substituted Schiff baseTHF\text{THF}, RT77%

Applications :
These reactions are utilized to synthesize analogs for structure-activity relationship studies.

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range Mass Loss Degradation Pathway Reference
150–200°C12%Dehydration of hydroxyl groups
250–300°C45%Purine ring fragmentation

Practical Consideration :
Storage below 4°C in inert atmospheres is recommended to prevent thermal degradation.

Wirkmechanismus

The mechanism of action of 7-(2-hydroxy-3-phenoxypropyl)-8-{2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s hydrazino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity . Additionally, the phenoxypropyl group may facilitate binding to hydrophobic pockets within proteins, enhancing its specificity and potency .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Pyrimidin-dione Family

Compounds such as 6-[(3-hydroxy-2-hydroxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione (7) () share functionalized alkyl side chains but differ in core structure (pyrimidin-dione vs. purine-dione). Key distinctions include:

  • Core reactivity : Pyrimidin-diones lack the fused imidazole ring of purine-diones, reducing opportunities for aromatic interactions.
  • Substituent effects: The methoxymethyl groups in compound 7 enhance lipophilicity compared to the target compound’s phenolic and hydroxypropyl groups .
Property Target Compound Compound 7
Core structure Purine-2,6-dione Pyrimidin-2,4-dione
Key substituents Phenoxy, hydrazinyl-ethylidene Methoxymethyl, hydroxypropyl
Molecular weight* ~481.45 (estimated) 302.33 (C₁₃H₂₂N₂O₆)
Functional groups Hydroxyl, hydrazine, ether Methoxy, hydroxyl

*Molecular weight for the target compound is estimated based on structural analysis.

Purine-based Analogues

The compound “(E)-8-(2-(4-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” (CAS: 887199-72-6, ) shares the purine-2,6-dione core and hydrazinyl substituent but differs in side-chain composition:

  • 7-position: A simpler 2-hydroxypropyl group vs. the target’s phenoxy-containing chain.
  • 8-position : A 4-hydroxybenzylidene group instead of the 2-hydroxyphenyl-ethylidene moiety.

Chemoinformatic Analysis

Similarity coefficients (e.g., Tanimoto index) and graph-based methods () can quantify structural relationships. For example:

  • Tanimoto analysis : The target compound and pyrimidin-dione derivatives (e.g., compound 7) would exhibit low similarity due to core structure divergence, whereas purine analogs () may show higher similarity (~60–70% based on shared hydrazinyl and dione motifs).
  • Graph-based subgraph detection : The hydrazinyl-ethylidene group in both the target and compounds represents a common subgraph, suggesting overlapping synthetic or binding pathways .

Implications of Structural Differences

  • Solubility: The target compound’s phenolic and hydroxypropyl groups enhance aqueous solubility compared to compound 7’s methoxymethyl substituents.
  • Bioactivity : The hydrazinyl group in purine analogs may confer metal-chelating properties, relevant to enzyme inhibition .
  • Synthetic complexity: The phenoxypropyl side chain in the target compound introduces stereochemical challenges absent in simpler analogs .

Biologische Aktivität

The compound (E)-7-(2-hydroxy-3-phenoxypropyl)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a novel purine derivative that has garnered attention for its potential biological activities. Purine derivatives are known for their roles in various biological processes and their therapeutic potentials, including anti-inflammatory, anticancer, and antiviral effects. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and presenting relevant data.

Chemical Structure

The compound's structure can be broken down as follows:

  • Purine Core : The fundamental structure that is central to its biological activity.
  • Substituents : Hydroxyphenyl and phenoxy groups that may influence its interaction with biological targets.

1. Anti-inflammatory Activity

Studies have indicated that purine derivatives can exhibit significant anti-inflammatory properties. For instance, compounds similar to the one in focus have been shown to inhibit nitric oxide production in macrophages and reduce pro-inflammatory cytokines such as IL-6 and TNF-α. The mechanism often involves the disruption of signaling pathways like NF-κB .

Table 1: Anti-inflammatory Effects of Related Compounds

CompoundIC50 (μM)Mechanism of Action
Compound 5e6.4Inhibits TLR4–MyD88 interaction
Resveratrol26.4Reduces cytokine levels

2. Anticancer Activity

The potential anticancer properties of purine derivatives are well-documented. These compounds can interfere with metabolic pathways critical for cancer cell growth. For example, certain purines act as antagonists to enzymes involved in nucleotide biosynthesis, which is essential for rapidly dividing cancer cells .

Case Study: Anticancer Activity
In a study involving various purine derivatives, one compound demonstrated a strong binding affinity to cancer-related targets, suggesting its potential as an anticancer agent. The results indicated a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls .

3. Antiviral Activity

Preliminary evaluations suggest that purine derivatives may also have antiviral properties. Similar compounds have shown efficacy against viruses such as HIV and HSV by inhibiting viral replication mechanisms . The specific compound's activity against viral infections remains an area for further exploration.

Mechanistic Insights

The biological activity of (E)-7-(2-hydroxy-3-phenoxypropyl)-8-(2-(1-(2-hydroxyphenyl)ethylidene)hydrazinyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is likely mediated through multiple mechanisms:

  • Signal Transduction Modulation : Interference with key signaling pathways involved in inflammation and cell proliferation.
  • Enzyme Inhibition : Acting as a competitive inhibitor for enzymes crucial in nucleotide metabolism.

Q & A

Basic Question: What synthetic strategies are commonly employed for purine-dione derivatives with hydrazinyl substituents?

Answer:
The synthesis typically involves nucleophilic substitution at the purine C8 position using hydrazine derivatives. For example, Kovalenko Sergiy’s work demonstrated that 8-hydrazinylpurine-diones can be synthesized via reactions with carbonyl-containing compounds (e.g., aldehydes or ketones) under acidic or catalytic conditions. Structural confirmation is achieved using chromatography-mass spectrometry (LC-MS) and ¹H NMR spectroscopy to verify hydrazone formation and regioselectivity .

Advanced Question: How can Design of Experiments (DoE) optimize the synthesis of hydrazinyl-purine derivatives?

Answer:
DoE methodologies, such as factorial designs, are critical for identifying optimal reaction parameters (e.g., temperature, stoichiometry, solvent polarity). For instance, flow-chemistry platforms (as in Omura-Sharma-Swern oxidation studies) enable precise control over reaction kinetics and scalability, reducing side reactions like hydrolysis of the hydrazinyl group. Statistical modeling of yield and purity data helps refine conditions for high-throughput synthesis .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Critical for confirming the hydrazone configuration (E/Z isomerism) and substituent positions.
  • LC-MS : Validates molecular weight and detects impurities.
  • IR Spectroscopy : Identifies functional groups (e.g., hydroxyl, hydrazine N-H stretches). Kovalenko’s work on analogous purine-diones highlights the necessity of multi-technique validation to resolve structural ambiguities .

Advanced Question: How can conflicting NMR data for hydrazinyl-purine derivatives be resolved?

Answer:
Discrepancies in NMR signals (e.g., splitting patterns for hydrazinyl protons) may arise from dynamic equilibria or solvent effects. Advanced methods include:

  • Variable-temperature NMR : To probe conformational stability.
  • 2D NMR (COSY, NOESY) : Maps coupling interactions and spatial proximity of substituents.
  • X-ray crystallography : Provides definitive structural assignments, as seen in studies of furochromene-dione analogs .

Basic Question: What are the potential biological targets for hydrazinyl-purine-diones?

Answer:
Hydrazine derivatives are known to interact with enzymes requiring nucleophilic or metal-coordinating active sites. For example, hydrazones can inhibit metalloproteases or kinases via chelation. The phenolic and hydrazinyl groups in this compound suggest possible activity against oxidative stress-related targets (e.g., NADPH oxidase) or DNA repair enzymes .

Advanced Question: How can researchers design enzyme inhibition assays for this compound?

Answer:

  • Kinetic assays : Use UV-Vis or fluorescence spectroscopy to monitor substrate turnover in the presence of the inhibitor.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity and stoichiometry.
  • Molecular docking : Predicts binding modes using the compound’s hydrazone and phenolic motifs as anchor points. Cross-validate with mutagenesis studies to identify critical residues .

Basic Question: What stability challenges arise during storage of hydrazinyl-purine derivatives?

Answer:
Hydrazine groups are prone to oxidation and hydrolysis. Recommended practices include:

  • Storage under inert atmosphere (N₂/Ar) .
  • Low-temperature storage (-20°C) in anhydrous solvents (e.g., DMSO) .
  • Use of stabilizers (e.g., ascorbic acid) to mitigate radical-mediated degradation .

Advanced Question: How can computational methods predict the reactivity of the hydrazinyl group in complex media?

Answer:

  • DFT Calculations : Model transition states for hydrazone formation/cleavage under varying pH and solvent conditions.
  • MD Simulations : Simulate interactions with biological macromolecules (e.g., serum albumin) to predict bioavailability.
  • QSAR Models : Correlate substituent electronic effects (e.g., Hammett constants) with enzymatic inhibition potency .

Basic Question: What purification techniques are effective for isolating this compound?

Answer:

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates hydrazone isomers.
  • Recrystallization : Polar solvents (ethanol/water) improve purity for crystalline derivatives.
  • HPLC : Resolves closely related impurities, as demonstrated in aryl halide chemistry studies .

Advanced Question: How do steric and electronic effects influence the reactivity of the phenoxypropyl side chain?

Answer:

  • Steric effects : Bulky substituents on the phenyl ring hinder rotation, affecting binding to planar active sites (e.g., kinases).
  • Electronic effects : Electron-donating groups (e.g., -OCH₃) enhance stability of the hydrazone via resonance. Substituent impact can be quantified using Hammett plots or frontier molecular orbital (FMO) analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.